Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, density, and acidity coefficient (pKa). For the similar compound, dimethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate, the predicted boiling point is 362.6±37.0 °C, the predicted density is 1.477±0.06 g/cm3, and the predicted pKa is 7.78±0.46 .Scientific Research Applications
Synthesis and Chemical Reactivity
- Domino Reactions for Pyrazolo[3,4-b]pyridines Synthesis : Novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized via domino reactions involving the formation of two C–C and one C–N bonds in a one-pot operation, highlighting the compound's role in creating pyrazolo[3,4-b]pyridines with potential biological activity (Gunasekaran, Prasanna, & Perumal, 2014).
- 1,3-Dipolar Cycloaddition Reactions : The study on nitropyridyl isocyanates, including 5-nitropyridin-2-yl isocyanate, in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides, revealed the formation of tetrazolinones and substituted amines, demonstrating its versatility in organic synthesis (Holt & Fiksdahl, 2007).
Material Science and Catalysis
- Ruthenium Nitrosyl Complexes : Research involving ruthenium nitrosyl complexes with dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine as a ligand component has been studied for its electronic structure and reactivity, indicating potential applications in photorelease and scavenging of NO, which could be relevant in medicinal chemistry and materials science (Giri et al., 2020).
Molecular Biology and Biochemistry
- DNA Cleavage Studies : Ni(II) and Zn(II) complexes synthesized from isomeric pyridyl tetrazole ligands, including derivatives of this compound, have shown significant nuclease activity in the presence of H2O2, suggesting potential applications in molecular biology and as tools for studying DNA interactions (Babu et al., 2017).
Properties
IUPAC Name |
N,N-dimethyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-13(2)7-6(14(15)16)3-5(4-12-7)8(9,10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCJOHPBHMWDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.